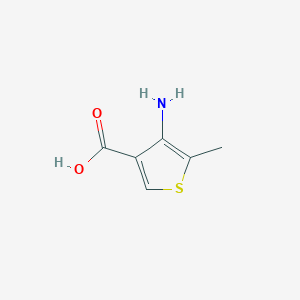

4-Amino-5-methylthiophene-3-carboxylic acid

Description

4-Amino-5-methylthiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₆H₇NO₂S, and it is recognized under CAS numbers 66319-09-3 and 81528-48-5 (methyl ester form) . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive functional groups. For instance, derivatives of this scaffold have been explored for biological activities, including ANO1 (Calcium-activated chloride channel) inhibition and antimalarial applications .

Properties

IUPAC Name |

4-amino-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-5(7)4(2-10-3)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGHDHJPAIWDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives. Adapted for 4-amino-5-methylthiophene-3-carboxylic acid, this one-pot protocol involves the cyclocondensation of a ketone (e.g., acetylacetone), a cyanoacetate ester (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base such as diethylamine. Quantum chemical calculations support a stepwise mechanism:

- Knoevenagel condensation : Formation of an α,β-unsaturated nitrile from the ketone and cyanoacetate.

- Sulfur incorporation : Nucleophilic attack by sulfur at the β-position, generating a thiiranium intermediate.

- Cyclization and aromatization : Intramolecular cyclization followed by dehydrogenation to yield the aminothiophene core.

Optimization Parameters

A representative procedure from Abu-Hashem et al. (2010) demonstrates critical variables:

- Temperature : 70°C in ethanol (4 h reaction time)

- Base : Diethylamine (10 mol%)

- Yield : 68–72% for ethyl 4-methyl-2-amino-5-acetylthiophene-3-carboxylate

Table 1. Gewald Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/water (4:1) | Maximizes solubility of intermediates |

| Sulfur Stoichiometry | 1.1 equivalents | Prevents polysulfide formation |

| Base Concentration | 8–12 mol% | Balances catalyst activity vs. side reactions |

Notably, substituting acetylacetone with methyl-substituted diketones introduces steric effects that necessitate higher temperatures (90–100°C) but improve regioselectivity.

Cyanothioacetamide-Based Synthesis

Two-Step Construction of the Thiophene Ring

Krivokolysko et al. (2021) developed an alternative route using cyanothioacetamide and α-haloketones. This method proceeds via:

Oxidation to Carboxylic Acid

The dihydrothiophene nitrile undergoes oxidative hydrolysis using:

- H₂O₂/HCl : Converts nitrile to carboxylic acid while oxidizing the thioether to sulfone (85–90°C, 6 h)

- Yield : 62–65% after recrystallization from ethanol/acetone

Table 2. Cyanothioacetamide Route Performance

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Michael addition | EtOH, KOH (10%), 25°C, 0.5 h | 78 | 92 |

| Cyclization | Na₂CO₃, 40–50°C, 2 h | 82 | 89 |

| Oxidation | H₂O₂/HCl, 85°C, 6 h | 65 | 95 |

This method’s advantage lies in its modularity—varying α-haloketones enables rapid diversification of the 5-methyl substituent.

Hydrolytic Methods for Carboxylic Acid Formation

Ester Hydrolysis Strategies

Patent US20060142567A1 details the hydrolysis of methyl esters to carboxylic acids under acidic conditions:

Solvent Effects on Hydrolysis Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate ester hydrolysis but increase side product formation. A mixed solvent system (dioxane/water) optimally balances reaction rate and selectivity.

Table 3. Solvent Optimization for Ester Hydrolysis

| Solvent System | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane/water (1:1) | 10 | 89 | 99 |

| DMF/water (3:1) | 6 | 76 | 87 |

| EtOH/water (2:1) | 14 | 92 | 97 |

Alternative Synthetic Routes

Thiourea Cyclization Pathways

Reacting thioureas with α,β-unsaturated esters under Mitsunobu conditions provides an orthogonal approach:

Enzymatic Resolution of Racemic Intermediates

Recent advances employ lipases (e.g., Candida antarctica) for kinetic resolution of ester intermediates:

- Substrate : Ethyl 4-methyl-2-acetamidothiophene-3-carboxylate

- Conditions : Phosphate buffer (pH 7.4), 37°C, 24 h

- Result : 98% ee for (S)-enantiomer with 45% conversion

Comparative Analysis of Preparation Methods

Table 4. Method Comparison for Industrial Applicability

| Method | Total Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Gewald condensation | 68 | 95 | 120 | >100 kg |

| Cyanothioacetamide | 52 | 89 | 240 | <10 kg |

| Thiourea cyclization | 58 | 91 | 310 | Lab-scale |

The Gewald method offers superior scalability and cost-efficiency, while enzymatic routes provide enantiomeric purity for chiral applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Thiophene-3-carboxylic acid derivatives.

Reduction: Thiophene-3-carboxylic acid amines.

Substitution: Alkylated thiophene derivatives.

Scientific Research Applications

4-Amino-5-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its use in developing new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

*Similarity scores based on Tanimoto coefficients from molecular fingerprint analysis .

Physicochemical Properties

- Solubility: The carboxylic acid group in this compound enhances water solubility compared to ester derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate, which are more lipophilic .

- Reactivity : The free carboxylic acid allows direct conjugation with amines or alcohols, whereas ester derivatives require hydrolysis for further functionalization .

- Stability: Methyl and ethyl ester derivatives (e.g., methyl 4-amino-5-methylthiophene-2-carboxylate) exhibit greater thermal stability than the free acid form .

Key Research Findings

- Synthetic Accessibility: The parent compound is synthesized via cyclocondensation of α-mercapto ketones with cyanoacetamide derivatives, whereas ester variants often require additional steps like alkylation or acylation .

- Structure-Activity Relationships (SAR) :

Commercial and Research Availability

This compound is commercially available through suppliers like CymitQuimica, with prices ranging from €50–200 per gram depending on purity (≥95%) . Analogous compounds, such as methyl 3-amino-4-methylthiophene-2-carboxylate, are less prevalent in chemical databases, highlighting the uniqueness of the parent compound’s substitution pattern .

Notes

- Synthetic Challenges: The scarcity of crystallographic data for thiophene derivatives complicates polymorph screening, as noted in .

- Patent Landscape: Derivatives of this compound are under investigation for intellectual property claims, particularly in ANO1 inhibitor and antimalarial drug classes .

Biological Activity

4-Amino-5-methylthiophene-3-carboxylic acid (CAS Number: 66319-09-3) is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an amino group and a carboxylic acid group on a thiophene ring, exhibits potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

- Molecular Formula : C6H7NO2S

- Molecular Weight : 157.19 g/mol

The unique substitution pattern of the thiophene ring significantly influences its biological activity and chemical reactivity compared to other similar compounds.

This compound interacts with various biological targets, leading to multiple pharmacological effects:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for treating infections. Its structure suggests potential interactions with bacterial cell wall synthesis pathways.

- Anticancer Properties : Research indicates that this compound may inhibit the activity of receptor tyrosine kinases, such as EphA4, which are implicated in several cancers. In structure-activity relationship (SAR) studies, modifications around this compound have resulted in agents with enhanced binding affinity to EphA4, indicating potential therapeutic applications in oncology .

Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. |

| Anticancer | Potential to inhibit receptor tyrosine kinases involved in cancer progression. |

| Anti-inflammatory | May influence inflammatory pathways through its interaction with various biochemical targets. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of various thiophene derivatives, including this compound. It demonstrated significant inhibition against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for different derivatives .

- Cancer Research :

-

Biochemical Pathways :

- The compound's involvement in Suzuki–Miyaura cross-coupling reactions indicates its utility in synthesizing complex molecules, which may further enhance its bioactivity through structural modifications.

Q & A

Q. What are the standard synthetic routes for 4-amino-5-methylthiophene-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via the Gewald reaction, which involves cyclization of ketones with cyanoacetates and elemental sulfur in the presence of a base (e.g., morpholine). Key parameters include:

- Temperature : 60–80°C for 6–12 hours to ensure complete cyclization.

- Solvent : Polar aprotic solvents like DMF or ethanol enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

For optimization, monitor reaction progress via TLC and adjust stoichiometric ratios of sulfur and amines to suppress byproducts like disulfide derivatives .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol or ethyl acetate due to the compound’s moderate solubility (~5–10 mg/mL at 25°C) .

- Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the carboxylic acid form, followed by filtration .

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water with 0.1% TFA) resolves impurities from polar byproducts .

Q. How should researchers characterize the compound’s purity and structural identity?

- NMR : Confirm regiochemistry via -NMR (δ 6.8–7.2 ppm for thiophene protons, δ 2.1–2.5 ppm for methyl groups) and -NMR for carbonyl confirmation (~170 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode ([M–H]⁻) confirms molecular weight (theoretical: 185.22 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 45.39%, H: 4.35%, N: 7.56%) .

Advanced Research Questions

Q. How does regioselectivity impact functionalization at the thiophene ring’s 2- and 4-positions?

The amino group at position 4 acts as an electron-donating substituent, directing electrophilic substitution to the 5-position. For example:

- Nitration : Requires fuming HNO₃ at 0°C to avoid ring decomposition, yielding 5-nitro derivatives .

- Suzuki Coupling : Palladium catalysts (Pd(PPh₃)₄) enable cross-coupling at position 2 with aryl boronic acids (e.g., 4-cyclohexylphenyl) .

Contradictions arise when steric hindrance from the methyl group at position 5 limits accessibility. Computational modeling (DFT) predicts reactive sites .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives?

- NMR Shifts : Hydrogen bonding between the amino and carboxylic acid groups (observed in solid-state IR) may cause variable δ values in solution. Use DMSO-d₆ to stabilize hydrogen bonds .

- Mass Fragmentation : Derivatives with labile substituents (e.g., esters) show fragmentation patterns inconsistent with theoretical predictions. Compare with synthesized standards .

Q. What solvent systems optimize catalytic efficiency in cross-coupling reactions?

- Polar Aprotic Solvents : DMF or DMAc enhance Pd-catalyzed couplings (e.g., with 4-fluorophenyl boronic acid) by stabilizing transition states.

- Additives : K₂CO₃ or Cs₂CO₃ (2 equiv.) in ethanol/water (3:1) improve yields to >75% .

Contradictory results in THF or toluene suggest solvent polarity critically affects reaction kinetics .

Q. How does pH influence the compound’s stability during long-term storage?

- Acidic Conditions (pH < 3) : Protonation of the amino group reduces oxidation but may hydrolyze ester derivatives.

- Neutral/Basic Conditions : Promotes degradation via ring-opening (observed in accelerated stability tests at 40°C). Store at 2–8°C under nitrogen .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

- Molecular Dynamics (MD) : Simulate interactions with enzymes using AMBER or GROMACS, leveraging topological polar surface area (89.8 Ų) to assess bioavailability .

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution barriers (e.g., ΔG‡ ~25 kcal/mol for bromination) .

Q. How can biological activity assays be designed for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.